molecular formula C16H24ClN3O B13789591 1-Phenyl-4-(piperidine-4-carbonyl)piperazine hydrochloride

1-Phenyl-4-(piperidine-4-carbonyl)piperazine hydrochloride

Cat. No.: B13789591
M. Wt: 309.83 g/mol
InChI Key: QODSYWKCLZXVAD-UHFFFAOYSA-N
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Description

(4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes both piperazine and piperidine rings, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride typically involves the reaction of piperazine and piperidine derivatives under specific conditions. One common method involves the treatment of quinoline with N-phenylpiperazine in hot dimethylformamide (DMF) containing potassium carbonate . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Medicine

In medicine, (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an antidepressant .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various physiological effects, including mood regulation and pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride apart from similar compounds is its dual piperazine and piperidine structure. This unique combination allows for a broader range of chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H24ClN3O

Molecular Weight

309.83 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C16H23N3O.ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;/h1-5,14,17H,6-13H2;1H

InChI Key

QODSYWKCLZXVAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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